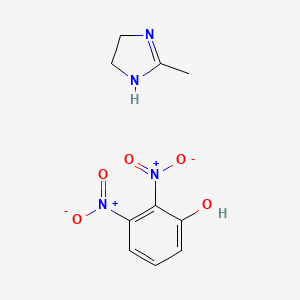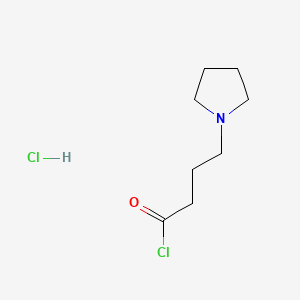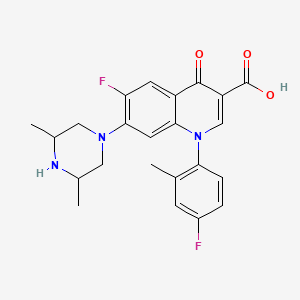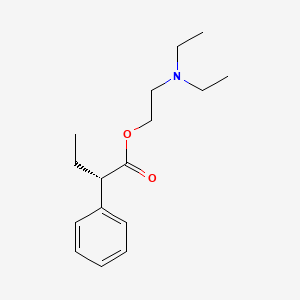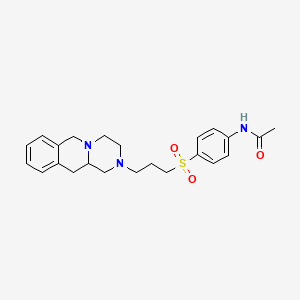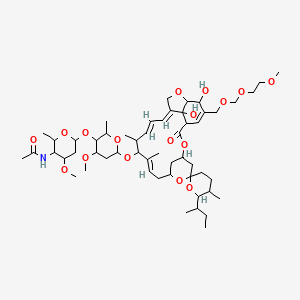
Avermectin A1a, 22,23-dihydro-4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are widely used in veterinary medicine and agriculture to control parasitic infections and pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of avermectin derivatives typically involves complex multi-step organic reactions. The starting material is often a naturally occurring avermectin, which undergoes various chemical modifications to introduce specific functional groups. Common steps include:
Hydrogenation: to reduce double bonds.
Acetylation: to introduce acetyl groups.
Methoxylation: to add methoxy groups.
Industrial Production Methods
Industrial production of avermectin derivatives usually involves fermentation processes using genetically modified strains of Streptomyces avermitilis, followed by chemical modification of the fermentation products. The process includes:
Fermentation: to produce the base avermectin compound.
Extraction and Purification: to isolate the desired product.
Chemical Modification: to introduce specific functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
Avermectin derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
Avermectin derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as model compounds to study macrocyclic lactone chemistry.
Biology: Investigated for their effects on various biological systems, including their role as ion channel modulators.
Medicine: Explored for their potential in treating parasitic infections and other diseases.
Industry: Utilized in agriculture for pest control and in veterinary medicine for parasite management.
Mécanisme D'action
The mechanism of action of avermectin derivatives involves binding to specific ion channels in the nervous system of parasites, leading to increased permeability to chloride ions. This results in hyperpolarization of the nerve cells, causing paralysis and death of the parasite. The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors.
Comparaison Avec Des Composés Similaires
Avermectin derivatives can be compared with other macrocyclic lactones, such as:
Ivermectin: Another widely used anthelmintic with similar properties but different functional groups.
Milbemycin: A related compound with a similar mode of action but distinct structural features.
Uniqueness
Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives.
Propriétés
Numéro CAS |
148865-44-5 |
|---|---|
Formule moléculaire |
C54H85NO17 |
Poids moléculaire |
1020.2 g/mol |
Nom IUPAC |
N-[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-22-(2-methoxyethoxymethoxymethyl)-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C54H85NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,22,30-31,33-35,39-51,57,59H,12,17-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |
Clé InChI |
PKWQNPKSKLYKFX-NLGMDJEFSA-N |
SMILES isomérique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


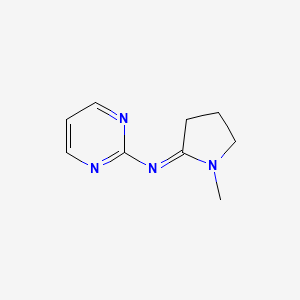
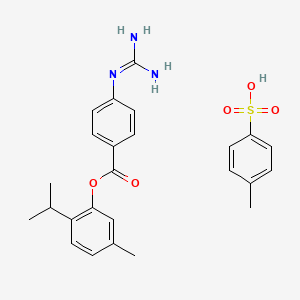
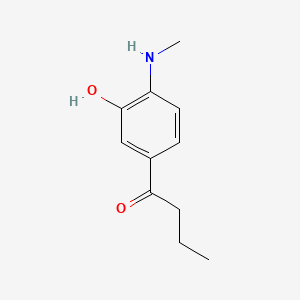
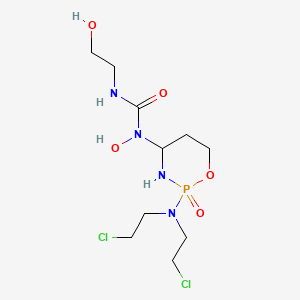
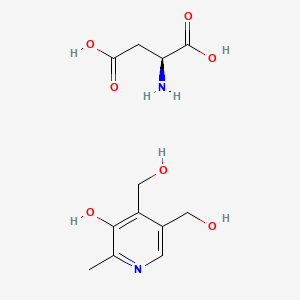
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
